![molecular formula C13H11N3OS2 B2843630 6-[(4-甲基苯基)硫代基]咪唑[2,1-b][1,3]噻唑-5-甲醛 肟 CAS No. 339022-88-7](/img/structure/B2843630.png)
6-[(4-甲基苯基)硫代基]咪唑[2,1-b][1,3]噻唑-5-甲醛 肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a derivative of the imidazo[2,1-b][1,3]thiazole class . It has a molecular weight of 274.37 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been studied extensively . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 274.37 . The InChI code representing its molecular structure is1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 .
科学研究应用
合成和化学性质
涉及咪唑和噻唑衍生物的合成途径和化学反应对于探索其潜在应用至关重要。研究表明,通过格氏试剂加成到咪唑氧化物中,可以合成 pH 敏感自旋探针,表明有望创建灵敏的诊断工具 (Kirilyuk 等,2003)。此外,已经探索了咪唑并[2,1-b]噻唑上的亲电取代反应,以了解取代基对反应性的影响,从而深入了解化合物的化学行为和进一步修饰的潜力 (O'daly 等,1991)。
在材料科学中的应用
咪唑和噻唑衍生物已被评估其在材料科学中的潜在应用,包括作为腐蚀抑制剂。例如,关于各种咪唑衍生物防止铜腐蚀有效性的研究表明,这些化合物可以作为高效且低毒的腐蚀抑制剂,这对于工业应用非常重要 (Stupnišek-lisac 等,1998)。
除草活性
对咪唑并[2,1-b]噻唑衍生物的研究,包括与本化合物类似的衍生物,揭示了它们作为除草剂的潜力。特定的衍生物已在水稻田处理、沙子和水培养中显示出活性,突出了该化合物在农业应用中的潜力 (Andreani 等,1991)。
生物活性
尽管关于 6-[(4-甲苯基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟的生物活性的直接信息有限,但对相关咪唑和噻唑衍生物的探索包括合成和评估化合物的抗炎、抗氧化和抗结核特性。这表明评估该特定化合物及其衍生物的生物活性的一个潜在研究领域 (Kenchappa 等,2017),(Ramprasad 等,2015)。
安全和危害
The compound is classified under the GHS07 hazard class. It carries the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
Similar imidazothiazole derivatives have been found to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets, such as the car, leading to nuclear translocation . This translocation can result in changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The activation and nuclear translocation of car can influence various biochemical pathways, including those involved in drug metabolism and the regulation of inflammatory responses .
Result of Action
Based on the activity of similar compounds, it may have potential analgesic and anti-inflammatory activities .
属性
IUPAC Name |
(NZ)-N-[[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9-2-4-10(5-3-9)19-12-11(8-14-17)16-6-7-18-13(16)15-12/h2-8,17H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBOYKLVLWCBX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)
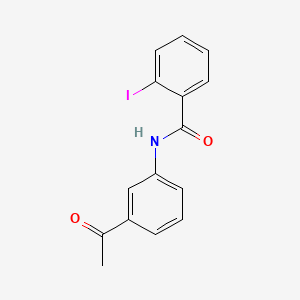

![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)
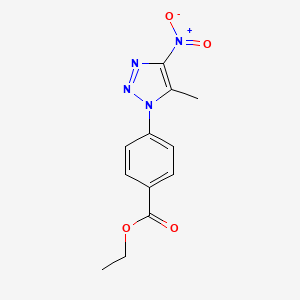
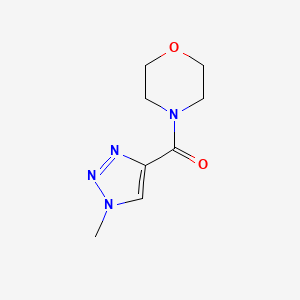

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
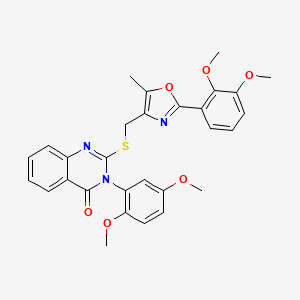
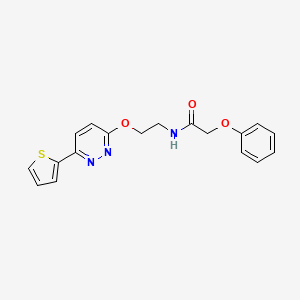
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
